![molecular formula C23H23N5O2S B2910599 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide CAS No. 922027-17-6](/img/structure/B2910599.png)
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This class is recognized for its diverse biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound, which includes a benzyl substituent and a thioacetamide moiety, suggests significant pharmacological potential.
Chemical Structure
The compound features a complex molecular structure characterized by:
- Core Structure : Pyrazolo[3,4-d]pyrimidine
- Substituents : Benzyl group at position 5 and a thioacetamide group at position 2.
This structural configuration may influence the compound's interaction with biological targets and its overall activity.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit promising anticancer activity. For instance, derivatives of this class have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted the effectiveness of similar compounds in inducing apoptosis and inhibiting tumor growth in vivo .
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Breast Cancer | 15 | Apoptosis induction |
Compound B | Lung Cancer | 20 | Cell cycle arrest |
This compound | Various | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives has been investigated extensively. Compounds in this class have been shown to inhibit key inflammatory pathways such as NF-kB and MAPK signaling. For example, one study demonstrated that certain pyrazolo derivatives significantly reduced pro-inflammatory cytokine production in LPS-stimulated macrophages .
Compound | Inflammatory Model | IC50 (µM) | Target Pathway |
---|---|---|---|
Compound C | Macrophages | 25 | NF-kB |
This compound | TBD | TBD |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Interaction : The compound may interact with specific receptors or proteins that modulate cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
Case Studies
Several studies have investigated the biological activity of pyrazolo derivatives:
- Study on Anticancer Activity : A recent investigation focused on a series of pyrazolo derivatives and their effects on breast cancer cells. The study found that certain modifications to the pyrazolo core enhanced anticancer activity significantly .
- Inflammation Model Study : Another study evaluated the anti-inflammatory effects using an LPS-induced model in mice. Results indicated that specific pyrazolo derivatives reduced inflammation markers significantly .
Eigenschaften
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-benzylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c29-21(16-31-15-19-9-5-2-6-10-19)24-11-12-28-22-20(13-26-28)23(30)27(17-25-22)14-18-7-3-1-4-8-18/h1-10,13,17H,11-12,14-16H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAMLPFZFWAKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.